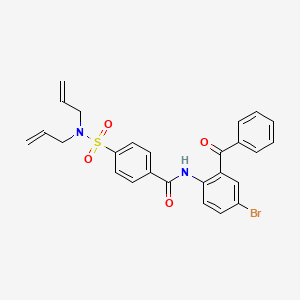

N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23BrN2O4S/c1-3-16-29(17-4-2)34(32,33)22-13-10-20(11-14-22)26(31)28-24-15-12-21(27)18-23(24)25(30)19-8-6-5-7-9-19/h3-15,18H,1-2,16-17H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYNZLDYWATGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H22BrN3O2S

- Molecular Weight : 485.41 g/mol

- CAS Number : Not specified in the literature.

The compound features a benzamide core with a bromophenyl group and a diallylsulfamoyl moiety, which contributes to its diverse biological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, particularly kinases and proteases that play crucial roles in cell signaling pathways.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly G2/M, leading to increased apoptosis in cancer cells.

- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Below is a summary of findings related to its efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 5.3 | Induces apoptosis |

| Similar Quinazoline Derivative | HepG2 (Liver Cancer) | 1.3 | HDAC inhibition |

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and inhibition of histone deacetylases (HDACs) .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits tumor growth in various xenograft models. Flow cytometry analyses confirmed an increase in apoptotic cells when treated with the compound compared to controls, indicating its potential as an effective anticancer agent .

Combination Therapy

The compound has been tested in combination with standard chemotherapeutics such as taxol and camptothecin. Results indicated enhanced anticancer effects, suggesting its potential as an adjuvant therapy .

Case Studies

-

Study on Enzyme Inhibition :

A study focused on the enzyme inhibition properties of this compound showed that it effectively inhibited specific kinases involved in cancer progression. This inhibition was linked to reduced cell viability in treated cancer cells. -

Combination with Other Agents :

In another study, this compound was evaluated alongside conventional chemotherapeutic agents. The results indicated a synergistic effect, enhancing the overall efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Key Comparative Data

Table 1: Structural and Functional Group Comparison

Table 2: Spectral and Physicochemical Properties

Research Findings and Implications

- Halogen Influence : Bromine’s polarizability may enhance van der Waals interactions compared to chloro/fluoro substituents in imidazole derivatives () .

- Sulfamoyl vs. Sulfonyl : The N,N-diallylsulfamoyl group’s nitrogen atoms offer hydrogen-bonding capabilities absent in sulfonyl derivatives, which could improve target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.